3-Bromo-2'-iso-propylbenzhydrol

Description

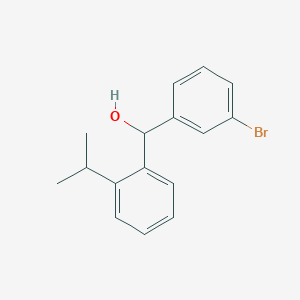

3-Bromo-2'-iso-propylbenzhydrol is a brominated benzhydrol derivative characterized by a substituted biphenyl framework. The compound features a bromine atom at the 3-position of one benzene ring and an iso-propyl group at the 2'-position of the adjacent benzene ring. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its synthesis typically involves bromination of precursor acetophenones or coupling reactions, followed by functional group modifications .

Properties

IUPAC Name |

(3-bromophenyl)-(2-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-11(2)14-8-3-4-9-15(14)16(18)12-6-5-7-13(17)10-12/h3-11,16,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNAFLJOEMVJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2’-iso-propylbenzhydrol typically involves the bromination of 2’-iso-propylbenzhydrol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction conditions usually include a solvent such as dichloromethane (CH2Cl2) and are conducted at room temperature to ensure controlled bromination.

Industrial Production Methods: On an industrial scale, the production of 3-Bromo-2’-iso-propylbenzhydrol may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of eco-friendly brominating agents and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Bromo-2’-iso-propylbenzhydrol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 3-Bromo-2’-iso-propylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups (NH2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.

Major Products Formed:

Oxidation: 3-Bromo-2’-iso-propylbenzaldehyde or 3-Bromo-2’-iso-propylacetophenone.

Reduction: 3-Bromo-2’-iso-propylbenzene.

Substitution: 3-Hydroxy-2’-iso-propylbenzhydrol or 3-Amino-2’-iso-propylbenzhydrol.

Scientific Research Applications

Chemistry: 3-Bromo-2’-iso-propylbenzhydrol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic alcohols. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, 3-Bromo-2’-iso-propylbenzhydrol is used in the manufacture of specialty chemicals and materials. It can also be utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2’-iso-propylbenzhydrol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and iso-propyl group contribute to its binding affinity and specificity. The compound may undergo metabolic transformations to form active metabolites that exert biological effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Bromo-2'-iso-propylbenzhydrol with three analogous compounds in terms of synthesis, reactivity, and applications.

3-Bromo-2,4,6-trimethoxyacetophenone (39)

- Synthesis: Produced via bromination of 2,4,6-trimethoxyacetophenone (38) under mild conditions. The electron-donating methoxy groups facilitate regioselective bromination at the 3-position, contrasting with the steric hindrance-driven bromination in this compound .

- Reactivity: The acetophenone moiety in (39) allows for further nucleophilic substitutions, whereas the benzhydrol group in the target compound enables alcohol-specific reactions (e.g., esterification).

- Applications: Primarily used in flavonoid and chalcone synthesis, unlike the target compound’s role in asymmetric catalysis .

Biphenyl Chalcone Derivatives (42)

- Synthesis: Synthesized via Claisen-Schmidt condensation, involving biphenyl aldehydes and acetophenones. This contrasts with the bromination and reduction steps required for this compound .

- Reactivity : Chalcones exhibit α,β-unsaturated ketone reactivity (e.g., Michael additions), whereas the benzhydrol’s hydroxyl group in the target compound participates in hydrogen-bonding interactions.

- Applications : Chalcone derivatives are studied for anticancer and antimicrobial activities, while the brominated benzhydrol is tailored for chiral ligand synthesis .

Free Amino Acid (37)

- Synthesis : Generated via HCl-mediated deprotection of intermediates (36) at 70°C for 3 hours. This acidic deprotection contrasts with the neutral or basic conditions often used for benzhydrol derivatives .

- Reactivity: The amino acid’s zwitterionic nature limits solubility in organic solvents, whereas this compound exhibits better lipophilicity.

- Applications: Amino acids serve as building blocks in peptides, while the brominated benzhydrol is utilized in stereoselective syntheses .

Comparative Data Table

| Property | This compound | 3-Bromo-2,4,6-trimethoxyacetophenone (39) | Biphenyl Chalcone Derivatives (42) | Free Amino Acid (37) |

|---|---|---|---|---|

| Synthetic Method | Bromination, reduction | Regioselective bromination | Claisen-Schmidt condensation | Deprotection (HCl) |

| Key Functional Group | Benzhydrol (C-OH) | Acetophenone (C=O) | α,β-unsaturated ketone | Amino acid (NH₂, COOH) |

| Solubility | Moderate in organic solvents | High in polar aprotic solvents | Low in water | High in water |

| Primary Application | Chiral intermediates | Flavonoid precursors | Bioactive molecules | Peptide synthesis |

| Thermal Stability | Stable up to 150°C | Decomposes above 100°C | Stable up to 120°C | Degrades above 80°C |

Research Findings and Key Insights

- Steric Effects : The iso-propyl group in this compound imposes significant steric hindrance, reducing its reactivity in electrophilic substitutions compared to less hindered analogs like (39) .

- Electronic Effects : Bromine’s electron-withdrawing nature enhances the acidity of the benzhydrol’s hydroxyl group, enabling selective deprotonation in catalytic reactions.

- Biological Relevance : Unlike chalcone derivatives (42), the target compound lacks direct bioactivity but serves as a critical precursor for bioactive molecule synthesis .

Biological Activity

3-Bromo-2'-iso-propylbenzhydrol is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a benzene ring. Its molecular structure can be represented as follows:

This compound belongs to the class of phenolic compounds, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance its lipophilicity, facilitating better membrane permeability and receptor binding.

Potential Mechanisms:

- Antioxidant Activity : Phenolic compounds often exhibit antioxidant properties by scavenging free radicals.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study on similar compounds demonstrated that halogenated phenols can inhibit bacterial growth effectively.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicated a dose-dependent cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results highlight the potential of this compound in cancer therapy.

Case Studies

- Study on Antioxidant Properties : A comparative study evaluated the antioxidant capacity of several brominated phenols, including this compound. The compound showed significant radical scavenging ability, indicating its potential use as a natural antioxidant in food preservation and therapeutic applications.

- Investigation of Anti-inflammatory Effects : Another study explored the anti-inflammatory effects of halogenated phenols in animal models. The results suggested that compounds similar to this compound could reduce inflammation markers significantly, supporting its potential therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.